3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 1158127-34-4
VCID: VC2809254
InChI: InChI=1S/C10H6ClF2NO/c11-9(4-5-14)7-2-1-3-8(6-7)15-10(12)13/h1-4,6,10H/b9-4-
SMILES: C1=CC(=CC(=C1)OC(F)F)C(=CC#N)Cl
Molecular Formula: C10H6ClF2NO
Molecular Weight: 229.61 g/mol

3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile

CAS No.: 1158127-34-4

Cat. No.: VC2809254

Molecular Formula: C10H6ClF2NO

Molecular Weight: 229.61 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile - 1158127-34-4

Specification

CAS No. 1158127-34-4
Molecular Formula C10H6ClF2NO
Molecular Weight 229.61 g/mol
IUPAC Name (Z)-3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile
Standard InChI InChI=1S/C10H6ClF2NO/c11-9(4-5-14)7-2-1-3-8(6-7)15-10(12)13/h1-4,6,10H/b9-4-
Standard InChI Key IRDROZQKDACOBB-WTKPLQERSA-N
Isomeric SMILES C1=CC(=CC(=C1)OC(F)F)/C(=C/C#N)/Cl
SMILES C1=CC(=CC(=C1)OC(F)F)C(=CC#N)Cl
Canonical SMILES C1=CC(=CC(=C1)OC(F)F)C(=CC#N)Cl

Introduction

Chemical Structure and Properties

3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile possesses a complex molecular structure that contributes to its unique chemical properties. The compound has a molecular formula of C₁₀H₆ClF₂NO with a molecular weight of 229.61 g/mol . Its structural characteristics include several key functional groups that define its reactivity profile and physical properties.

Structural Features

The molecule contains several important structural elements:

  • A chlorinated carbon-carbon double bond (prop-2-ene) system

  • A terminal nitrile (cyano) group

  • A phenyl ring with a difluoromethoxy substituent at the meta position

  • The combination of these functional groups creates a compound with potential for diverse chemical reactions

The standard representation of this compound can be expressed through several chemical notations:

  • IUPAC Name: 3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile

  • Standard InChI: InChI=1S/C10H6ClF2NO/c11-9(4-5-14)7-2-1-3-8(6-7)15-10(12)13/h1-4,6,10H

  • Standard InChIKey: IRDROZQKDACOBB-UHFFFAOYSA-N

  • Canonical SMILES: C1=CC(=CC(=C1)OC(F)F)C(=CC#N)Cl

Physical Properties

While comprehensive physical property data is limited for this specific compound, we can infer certain characteristics based on its structure:

PropertyValueReference
Molecular FormulaC₁₀H₆ClF₂NO
Molecular Weight229.61 g/mol
Physical StateLikely solid at room temperature*-
SolubilityLikely soluble in organic solvents*-
CAS Number1158127-34-4
PubChem Compound ID74864058

*Properties inferred based on similar compounds with comparable molecular weights and functional groups.

The presence of the difluoromethoxy group likely contributes to the compound's lipophilicity, while the nitrile group introduces a degree of polarity. The chlorinated alkene portion would be expected to participate in addition reactions typical of halogenated alkenes.

Synthesis and Preparation

The synthesis of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile involves specific chemical transformations that build the carbon framework and incorporate the functional groups that define this molecule.

Key Synthetic Routes

The preparation of this compound typically involves several key steps as identified in the available literature:

  • Halogenation: Introduction of chlorine into the molecular framework to create the chlorinated alkene moiety

  • Etherification: Attachment of the difluoromethoxy group onto the phenyl ring at the meta position

  • Nitrile formation: Incorporation of the cyano group to complete the prop-2-enenitrile structure

These transformations would likely be conducted using established organic synthesis techniques and carefully controlled reaction conditions to ensure selectivity and yield.

Reaction Mechanisms and Considerations

The synthesis pathway would involve consideration of several mechanistic aspects:

  • Regioselective introduction of the difluoromethoxy group to the meta position of the phenyl ring

  • Stereoselective formation of the chlorinated carbon-carbon double bond

  • Careful incorporation of the nitrile functionality

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are essential for confirming the structure of intermediates and the final product throughout the synthesis process. These methods allow chemists to verify that each transformation proceeds as intended and that the final compound has the correct structural arrangement.

Analytical Characterization

Proper characterization of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile is crucial for confirming its identity, purity, and structural features.

Spectroscopic Methods

Several spectroscopic techniques are particularly valuable for characterizing this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would provide information about the proton environments, including the aromatic protons, the vinylic proton, and the difluoromethoxy proton

    • ¹³C NMR would confirm the carbon framework, including the characteristic shifts for the nitrile carbon, chlorinated alkene carbons, and aromatic carbons

    • ¹⁹F NMR would be essential for confirming the difluoromethoxy group

  • Infrared Spectroscopy (IR):

    • Would show characteristic bands for the nitrile group (typically around 2200-2300 cm⁻¹)

    • Would display signals for the C=C stretching of the chlorinated alkene

    • Would exhibit patterns characteristic of the aromatic ring and the C-F bonds

  • Mass Spectrometry:

    • Would confirm the molecular weight (229.61 g/mol)

    • Fragmentation patterns would provide structural information

    • High-resolution mass spectrometry would verify the molecular formula

These analytical methods are noted as essential for confirming the structure of the compound during and after synthesis.

Chromatographic Analysis

Chromatographic techniques would be valuable for assessing the purity of the compound:

  • High-Performance Liquid Chromatography (HPLC):

    • Would allow quantification of the compound's purity

    • Could be used to monitor reaction progress during synthesis

  • Gas Chromatography (GC):

    • Particularly useful if the compound has sufficient volatility

    • Often coupled with mass spectrometry (GC-MS) for simultaneous purity assessment and structural confirmation

These methods collectively provide a comprehensive analytical profile of the compound, ensuring its identity and quality for subsequent applications.

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